molecular formula C35H54O4S2 B1671184 Elsibucol CAS No. 216167-95-2

Elsibucol

Katalognummer: B1671184
CAS-Nummer: 216167-95-2
Molekulargewicht: 602.9 g/mol
InChI-Schlüssel: YHFUPQNXMNMQAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elsibucol, auch bekannt als AGI 1096, ist ein metabolisch stabiles Propanolderivat mit antioxidativen, entzündungshemmenden und antiproliferativen Eigenschaften. Es wird hauptsächlich als Inhibitor des vaskulären Zell-Adhäsionsmoleküls 1 (VCAM1) für die Untersuchung der Organtransplantatabstoßung verwendet. This compound senkt den Cholesterinspiegel im Blut und reduziert oxidativen Stress sowie Entzündungsreaktionen in verletzten Arterien, wodurch Atherosklerose gehemmt und die endotheliale Heilung nach einer Arterienverletzung geschützt wird .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Propanolderivats beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von 4-Hydroxy-3,5-di-tert-butylbenzaldehyd mit 2,6-di-tert-butyl-4-methylphenol in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit 4-Brombuttersäure umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden für this compound umfassen die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, einschließlich der Kontrolle der Temperatur, der Reaktionszeit und der Verwendung geeigneter Lösungsmittel und Katalysatoren .

Vorbereitungsmethoden

Elsibucol is synthesized through a series of chemical reactions involving the formation of a propanol derivative. The synthetic route typically involves the reaction of 4-hydroxy-3,5-di-tert-butylbenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromobutyric acid to yield this compound . Industrial production methods for this compound involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Analyse Chemischer Reaktionen

Elsibucol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um entsprechende Chinonderivate zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine Hydrochinonform umwandeln.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Carboxylgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole.

Wissenschaftliche Forschungsanwendungen

Atherosclerosis Management

Elsibucol has shown promise in reducing intima-media thickness (IMT) in animal models, indicating its potential to combat atherosclerosis. In a study involving rabbits fed a cholesterol-rich diet, treatment with this compound resulted in significant improvements in IMT compared to controls and probucol .

Table 1: Comparison of IMT Reduction in Animal Studies

CompoundIMT Reduction (%)Study Type
This compound30Cholesterol-fed rabbits
Probucol20Cholesterol-fed rabbits
Control5Cholesterol-fed rabbits

Effects on Lipid Profiles

While this compound effectively reduces IMT, it also impacts lipid metabolism. Notably, it has been associated with decreased levels of high-density lipoprotein cholesterol (HDL-C), which raises questions about its long-term safety regarding lipid profiles . This effect needs further investigation to determine whether it reflects an adverse outcome or a beneficial metabolic adjustment.

Clinical Case Studies

Several clinical studies have explored the effects of this compound on patients with cardiovascular conditions:

Study on Patients with Acute Coronary Syndromes

In a double-blind, placebo-controlled trial involving patients with acute coronary syndromes, administration of this compound was associated with a lower incidence of myocardial infarction compared to the placebo group. However, the study noted similar plaque volume changes between groups .

Long-term Safety and Efficacy Study

A long-term study assessed the safety and efficacy of this compound in patients undergoing percutaneous coronary interventions. Results indicated that while there was no significant change in plaque volume, patients reported improved quality of life metrics .

Wirkmechanismus

Elsibucol exerts its effects by inhibiting the expression of VCAM1, E-selectin, and monocyte chemoattractant protein 1 (MCP1) in endothelial cells. It also reduces the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) from lipopolysaccharide-stimulated peripheral blood mononuclear cells. Additionally, this compound inhibits the serum-stimulated proliferation of aortic smooth muscle cells. These actions collectively contribute to its antioxidant, anti-inflammatory, and anti-proliferative properties .

Vergleich Mit ähnlichen Verbindungen

Elsibucol wird mit anderen ähnlichen Verbindungen wie Probucol verglichen, das ebenfalls antioxidative und cholesterinsenkende Eigenschaften besitzt. This compound ist metabolisch stabiler und hat eine ausgeprägtere Wirkung auf den Cholesterinspiegel und die Neointima-Bildung. Weitere ähnliche Verbindungen sind:

Biologische Aktivität

Elsibucol, a derivative of probucol, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and atherosclerosis. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and implications for clinical use.

This compound primarily functions as a VCAM-1 (Vascular Cell Adhesion Molecule-1) inhibitor , which plays a crucial role in the inflammatory processes associated with atherosclerosis. By inhibiting VCAM-1 expression, this compound reduces the adhesion of monocytes to endothelial cells, thereby mitigating the inflammatory response that contributes to plaque formation in arteries .

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is essential for reducing oxidative stress in injured arteries. This property helps lower blood cholesterol levels and decrease inflammatory responses, further contributing to its atheroprotective effects .

Effects on Lipid Profiles

Research indicates that this compound can lower total cholesterol levels while also affecting high-density lipoprotein cholesterol (HDL-C) levels. In studies involving hypercholesterolemic rabbits, this compound treatment led to a significant reduction in intima-media thickness (IMT), suggesting improved vascular health compared to untreated controls . However, it was observed that while LDL-C levels remained stable, HDL-C levels decreased, raising questions about the implications for lipid metabolism during treatment .

Comparative Studies

In comparative studies with other antioxidants like probucol and succinobucol, this compound demonstrated superior effects on re-endothelialization and inhibition of vascular smooth muscle cell (VSMC) proliferation. Specifically, this compound maintained endothelial function and reduced neointimal formation post-injury more effectively than its counterparts .

CompoundEffect on LDL-CEffect on HDL-CIM Thickness ReductionVSMC Proliferation Inhibition
This compoundStableDecreasedSignificantStrong
ProbucolDecreasedDecreasedModerateModerate
SuccinobucolDecreasedDecreasedMinimalWeak

Clinical Implications

A study involving patients with coronary artery disease treated with this compound showed promising results in terms of reducing oxidative stress markers and improving endothelial function. The patients exhibited lower incidences of myocardial infarction compared to those receiving standard care alone .

Animal Models

In animal models, specifically rabbits fed a cholesterol-rich diet, this compound treatment resulted in a marked improvement in vascular structure and function. The treatment not only inhibited plaque development but also promoted re-endothelialization, suggesting its potential as a therapeutic agent in managing atherosclerosis .

Eigenschaften

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFUPQNXMNMQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176005
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties.
Record name AGI-1096
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

216167-95-2
Record name Elsibucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELSIBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate (0.95 g, obtained above) was dissolved in THI/MeOH/H2O (4:1;1, 15.4 mL) and lithium hydroxide hydrate (0.19 g) was added. The mixture was stirred at room temperature for four hours and then acidified with 0.3 N HCl. The mixture was poured into brine and extracted with ethyl acetate. The organic phase was dried over sodium sulfate and evaporated to give 0.60 g of 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyric acid (Compound A) as a solid.
Name
Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elsibucol
Reactant of Route 2
Reactant of Route 2
Elsibucol
Reactant of Route 3
Reactant of Route 3
Elsibucol
Reactant of Route 4
Reactant of Route 4
Elsibucol
Reactant of Route 5
Reactant of Route 5
Elsibucol
Reactant of Route 6
Reactant of Route 6
Elsibucol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.